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Introduction

Deucravacitinib is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member
of the Janus kinase (JAK) family. TYK2 is a key mediator in the signaling pathways of several
cytokines implicated in the pathogenesis of immune-mediated inflammatory diseases, including
inflammatory bowel disease (IBD). Specifically, TYK2 is involved in the signaling of interleukin-
23 (IL-23), IL-12, and Type 1 interferons (IFNs), which are central to the inflammatory cascade
in Crohn's disease and ulcerative colitis.[1][2][3] Deucravacitinib's unique mechanism of
allosterically binding to the regulatory pseudokinase domain of TYK2 confers high selectivity for
TYK2 over other JAK family members (JAK1, JAK2, and JAK3), potentially offering a more
targeted therapeutic approach with an improved safety profile.[2][4][5]

These application notes provide a comprehensive overview of the use of deucravacitinib in
IBD research, summarizing key clinical trial data and detailing relevant preclinical and in vitro
experimental protocols.

Mechanism of Action: TYK2 Inhibition in IBD

Deucravacitinib selectively inhibits TYK2, thereby disrupting the downstream signaling of pro-
inflammatory cytokines.[2] In the context of IBD, the IL-23/Th17 axis is a critical pathogenic
pathway. IL-23, signaling through a receptor complex associated with TYK2 and JAK2,
promotes the differentiation and maintenance of Th17 cells.[3] These cells produce
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inflammatory cytokines like IL-17, contributing to intestinal inflammation. By inhibiting TYK2,
deucravacitinib blocks this signaling cascade.[6][7] Similarly, the IL-12 pathway, which also
relies on TYK2, drives the differentiation of Th1l cells, another key contributor to IBD
pathogenesis.[3]

Deucravacitinib's Mechanism of Action in IBD
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Figure 1: Deucravacitinib allosterically inhibits the TYK2 regulatory domain.
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Clinical Trial Data in Inflammatory Bowel Disease

Deucravacitinib has been evaluated in Phase 2 clinical trials for both Crohn's disease and

ulcerative colitis. While the drug was found to be safe and well-tolerated, it did not demonstrate

significant clinical benefit over placebo in these studies, leading to their early termination.[1][4]

[8]

Table 1: Summary of Phase 2 Clinical Trials of
L itinib in IBL

Study . Patient Treatment Primary
. Disease . ; Outcome
Identifier Population Arms Endpoint(s)
Placebo Clinical
239 BIDDeucrava  remission
LATTICE-CD o
Crohn's moderately to  citinib 3 mg and
(NCT035996 ] ] Not met.[1][9]
22 E] Disease severely BIDDeucrava  endoscopic
active citinib 6 mg response at
BID Week 12
Clinical
131 Placebo o
LATTICE-UC ] remission at
Ulcerative moderately to  BIDDeucrava Not met.[10]
(NCT039342 N o Week 12
Colitis severely citinib 6 mg - [11]
16)[1][10] ] (modified
active BID
Mayo score)
Clinical
38 Placebo
IMO11-127 ) response at
Ulcerative moderately to  BIDDeucrava
(NCT046135 - o Week 12 Not met.[1][9]
Colitis severely citinib 12 mg N
18)[1][2] _ (modified
active BID

Mayo score)

Table 2: Efficacy Results from the LATTICE-UC Study at

Week 12
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Deucravacitinib 6
Outcome Placebo (n=42) p-value
mg BID (n=87)

Clinical Remission

14.8% 16.3% 0.59
(Overall)[10][12]
Clinical Remission
(Biologic-naive)[10] 14.0% 25.9%
[12]
Clinical Remission
(Biologic-exposed)[10] 16.1% 0.0%
[12]
Endoscopic Response
19.3% 27.9% 0.88

(Overall)[12]

Experimental Protocols
Preclinical Evaluation in Animal Models of IBD

Deucravacitinib has shown efficacy in murine models of IBD, preventing disease-associated
weight loss and protecting against colitis.[4][10] Two commonly used models for evaluating
therapeutics for IBD are the Dextran Sulfate Sodium (DSS)-induced colitis model and the
adoptive T-cell transfer model of colitis.
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Preclinical IBD Model Experimental Workflow

Animal Acclimatization
(e.g., C57BL/6 mice, 8 weeks old)

/

Baseline Measurements
(Weight, Stool Consistency)
Colitis Induction
(DSS in drinking water or
Adoptive T-cell transfer)
4
/(Randornization to Treatment Groups)\

icat’IBD Model Experimental Workflow
Deucravacitinib (High Dose)
Daily Monitoring
(Weight, DAI Score)

4
Sacrifice at Study Endpoint

Preclinical IBD Model Experimental Workflow

Data Collection & Analysis
Colon Length Measurement Histopathological Scoring (Cytokine Analysis (Colon Tissue/Serum)) (Myeloperoxidase (MPO) Assa))

Vehicle Control Positive Control (optional)

Click to download full resolution via product page

Figure 2: Workflow for testing deucravacitinib in a mouse model of IBD.
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1. Dextran Sulfate Sodium (DSS)-Induced Colitis Protocol (Acute Model)

This model induces an acute colitis that resembles human ulcerative colitis, characterized by
damage to the colonic epithelium.

e Materials:
o Dextran Sulfate Sodium (DSS), MW 36-50 kDa
o 8-week-old C57BL/6 or BALB/c mice
o Standard mouse chow and autoclaved drinking water
o Animal balance

o Scoring system for Disease Activity Index (DAI) (weight loss, stool consistency, rectal
bleeding)

e Procedure:
o Acclimatize mice for at least one week.
o Record baseline body weight.

o Prepare a 2.0-5.0% (w/v) solution of DSS in autoclaved drinking water. The optimal
concentration may vary between lots and mouse strains and should be determined
empirically.[2]

o Administer the DSS solution as the sole source of drinking water for 5-7 days.[2][4]

o Administer deucravacitinib or vehicle control daily via oral gavage, starting from day O or
day 1 of DSS administration.

o Monitor mice daily for body weight, stool consistency, and presence of blood in the stool.
Calculate the DAI score.

o At the end of the treatment period (e.g., day 7), euthanize the mice.
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o Harvest the colon and measure its length from the cecum to the anus.

o Fix a portion of the distal colon in 10% neutral buffered formalin for histopathological
analysis (H&E staining).

o Snap-freeze another portion for myeloperoxidase (MPO) assay or cytokine analysis.

e Endpoints:
o Change in body weight
o DAI score
o Colon length (shorter colon indicates more severe inflammation)
o Histological score (evaluating inflammation, crypt damage, and ulceration)
o MPO activity (a measure of neutrophil infiltration)
o Cytokine levels (e.g., IL-6, TNF-q, IL-1B) in colon tissue homogenates.
2. Adoptive T-Cell Transfer Model of Colitis Protocol
This model induces a chronic, T-cell-mediated colitis that shares features with Crohn's disease.
e Materials:

o Donor mice (e.g., wild-type C57BL/6)

o

Immunodeficient recipient mice (e.g., RAG1-/- or SCID)

[e]

Cell sorting antibodies (e.g., anti-CD4, anti-CD45RB)

o

FACS sorter or magnetic bead separation kit

Sterile PBS

[¢]

e Procedure:
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[e]

Isolate splenocytes from donor mice.

Purify CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-
activated cell sorting (FACS).

Isolate the naive T-cell population (CD4+CD45RBhigh) by cell sorting.[11]

Inject approximately 0.4-0.5 x 1076 naive T cells intraperitoneally into each
immunodeficient recipient mouse.[10][11]

Begin treatment with deucravacitinib or vehicle control at a predetermined time point
(e.g., 2-3 weeks post-transfer, upon initial signs of weight loss).

Monitor mice weekly for weight loss and signs of colitis (diarrhea, hunched posture).

The colitis typically develops over 5-8 weeks.[10] Euthanize mice when they have lost a
significant amount of weight (e.g., 15-20% of initial body weight) or at the study endpoint.

Harvest and analyze colon tissue as described in the DSS model protocol.

Endpoints:

[¢]

[e]

o

[¢]

Change in body weight
Histological score of colitis
Analysis of T-cell populations (e.g., Thl, Th17) in the lamina propria

Cytokine profiling of intestinal tissue.

In Vitro Assays for Deucravacitinib Activity

1. In Vitro Kinase Inhibition Assay

These assays are crucial to confirm the selectivity of deucravacitinib for TYK2 over other
JAKSs.

e Principle: Measure the ability of deucravacitinib to inhibit the enzymatic activity of purified
TYK2, JAK1, JAK2, and JAK3 kinases.
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¢ General Protocol:

o Use a biochemical assay format, such as a radiometric assay (e.g., using [y-33P]ATP) or a
non-radiometric assay (e.g., fluorescence-based).

o Incubate the recombinant kinase domain of each JAK family member with a specific
peptide substrate and ATP.

o Add varying concentrations of deucravacitinib to determine the half-maximal inhibitory
concentration (IC50).

o Detect the phosphorylation of the substrate to measure kinase activity.

o Compare the IC50 value for TYK2 to those for JAK1, JAK2, and JAK3 to determine
selectivity. Deucravacitinib has shown high selectivity for TYK2 in such assays.[13]

2. Whole Blood Assay for Cytokine Signaling Inhibition

This assay assesses the functional effect of deucravacitinib on cytokine-induced signaling
pathways in a more physiologically relevant context.

e Principle: Measure the inhibition of cytokine-induced STAT phosphorylation in specific
immune cell populations within whole blood.

e General Protocol:
o Collect heparinized whole blood from healthy human donors.
o Pre-incubate blood samples with a range of deucravacitinib concentrations.

o Stimulate the samples with a specific cytokine to activate a particular JAK-STAT pathway
(e.qg., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3, GM-CSF for JAK2).

o After stimulation, fix the cells and lyse the red blood cells.

o Permeabilize the remaining leukocytes and stain with fluorescently labeled antibodies
against cell surface markers (to identify cell populations like T-cells or monocytes) and
intracellular phospho-STAT proteins (e.g., pSTAT4 for IL-12 signaling).
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o Analyze the samples by flow cytometry to quantify the level of STAT phosphorylation in the
target cell population.

o Calculate the IC50 of deucravacitinib for the inhibition of each pathway.

Clinical Trial Design for IBD Research

For researchers planning clinical studies with TYK2 inhibitors in IBD, a well-designed trial is
critical. Based on the previous deucravacitinib trials, a Phase 2, randomized, double-blind,
placebo-controlled study is a standard approach.
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Phase 2 Clinical Trial Design for a TYK2 Inhibitor in IBD
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Figure 3: Logical flow for a Phase 2 clinical trial in IBD.
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Conclusion

Deucravacitinib, a selective allosteric TYK2 inhibitor, represents a targeted oral therapy for
immune-mediated diseases. While it has demonstrated significant efficacy in psoriasis, Phase
2 trials in Crohn's disease and ulcerative colitis did not meet their primary efficacy endpoints.[1]
[8][11] Despite this, the drug was well-tolerated, and the rationale for targeting the TYK2
pathway in IBD remains strong.[1] The preclinical and in vitro protocols provided here offer a
framework for further investigation into the role of TYK2 inhibition in IBD and for the evaluation
of novel TYK2 inhibitors. Future research may explore different dosing regimens, patient
populations, or combination therapies to unlock the potential of this therapeutic strategy for
IBD.
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[https://www.benchchem.com/product/b606291#deucravacitinib-application-in-inflammatory-
bowel-disease-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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